molecular formula C12H17NO3 B14888692 (S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid

(S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid

Cat. No.: B14888692
M. Wt: 223.27 g/mol
InChI Key: IEOMDUXYRQNQIY-JTQLQIEISA-N
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Description

(S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid is a chiral amino acid derivative It features a methoxyphenyl group attached to the pentanoic acid backbone, making it an interesting compound for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and L-lysine.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2-methoxybenzaldehyde with L-lysine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are substituted derivatives at the methoxyphenyl group.

Scientific Research Applications

(S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential role in enzyme inhibition and protein interactions.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Used as a protecting group for amines.

    2-Methoxyphenol derivatives: Known for their antioxidant properties.

    Phenylalanine derivatives: Structurally similar amino acids with different substituents.

Uniqueness

(S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid is unique due to its specific chiral center and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(2S)-2-amino-5-(2-methoxyphenyl)pentanoic acid

InChI

InChI=1S/C12H17NO3/c1-16-11-8-3-2-5-9(11)6-4-7-10(13)12(14)15/h2-3,5,8,10H,4,6-7,13H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

IEOMDUXYRQNQIY-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=CC=C1CCC[C@@H](C(=O)O)N

Canonical SMILES

COC1=CC=CC=C1CCCC(C(=O)O)N

Origin of Product

United States

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